3-O-Methylquercetin

Descripción general

Descripción

3-O-metil Quercetina, también conocida como isoramnetina, es un flavonoide natural que se encuentra en varias plantas. Es un derivado de la quercetina, un antioxidante conocido. Este compuesto es reconocido por sus beneficios potenciales para la salud, incluidas las propiedades antiinflamatorias, antioxidantes y antibacterianas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 3-O-metil Quercetina generalmente implica la metilación de la quercetina. Un método común es el uso de yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de 3-O-metil Quercetina a menudo emplea técnicas de metilación similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-O-metil Quercetina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo y las bases para reacciones de sustitución.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Diversos derivados de flavonoides sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action:

3-O-Methylquercetin exhibits significant anti-cancer properties, particularly in inhibiting cell migration and proliferation in melanoma cells. In a study involving murine B16 melanoma cells, it was found that this compound inhibited cell migration at concentrations as low as 6.25 µM, demonstrating a more potent effect than quercetin itself . The presence of the 3-methoxyl group in its structure is crucial for enhancing its anti-migration activity.

Case Study:

In vitro experiments showed that this compound not only inhibited migration but also promoted fibroblast growth without cytotoxic effects, suggesting potential applications in cancer therapies and cosmetic formulations aimed at skin rejuvenation .

Cytoprotection Against Oxidative Stress

Protective Effects:

Research indicates that this compound protects normal lung and liver cells from hydrogen peroxide-induced cytotoxicity. It enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), superoxide dismutase (SOD), and catalase, which are vital for cellular defense against oxidative stress .

Experimental Findings:

In a study isolating flavonoids from Spondias tuberosa, both this compound and kaempferol significantly reduced oxidative stress markers and DNA damage in treated cells, highlighting their potential for therapeutic use in conditions associated with oxidative damage .

Antioxidant Activity

Antioxidant Properties:

this compound has demonstrated strong antioxidant activity, effectively reducing reactive oxygen species (ROS) levels in various cell types. In studies involving intestinal epithelial cells, it was shown to modulate key enzymes involved in oxidative stress response, thereby protecting against inflammation induced by bacterial lipopolysaccharides .

Research Insights:

The antioxidant effects of this compound were further corroborated by its ability to protect against acute lung injury induced by lipopolysaccharides in animal models, suggesting its application in preventing inflammatory diseases .

Antibacterial Activity

Broad-spectrum Efficacy:

In addition to its antioxidant properties, this compound exhibits antibacterial activity against several pathogenic bacteria including Escherichia coli and Staphylococcus aureus. This makes it a candidate for developing natural antimicrobial agents .

Clinical Relevance:

Given the rising concern over antibiotic resistance, incorporating compounds like this compound into treatment regimens could provide alternative strategies for managing bacterial infections.

Neuroprotective Effects

Potential Therapeutic Applications:

Emerging research suggests that derivatives of methylated quercetins may have neuroprotective effects. Studies indicate that these compounds can cross the blood-brain barrier and may play a role in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Future Directions:

The accumulation of methylated quercetins in the brain post-consumption of grape extracts suggests potential applications in developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de 3-O-metil Quercetina involucra varios objetivos y vías moleculares:

Actividad antioxidante: Elimina las especies reactivas de oxígeno y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias.

Actividad antibacteriana: Altera las membranas celulares bacterianas e inhibe el crecimiento bacteriano

Compuestos similares:

Quercetina: El compuesto padre con propiedades antioxidantes y antiinflamatorias similares.

Ramnazina: Otro derivado metilado de la quercetina con actividades biológicas comparables.

Kaempferol: Un flavonoide relacionado con beneficios para la salud similares, pero con diferentes características estructurales.

Singularidad: 3-O-metil Quercetina es única debido a su patrón de metilación específico, que mejora su biodisponibilidad y estabilidad en comparación con la quercetina. Esto la convierte en un compuesto más eficaz en ciertas aplicaciones .

Comparación Con Compuestos Similares

Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties.

Rhamnazin: Another methylated derivative of quercetin with comparable biological activities.

Kaempferol: A related flavonoid with similar health benefits but different structural features.

Uniqueness: 3-O-methyl Quercetin is unique due to its specific methylation pattern, which enhances its bioavailability and stability compared to quercetin. This makes it a more effective compound in certain applications .

Actividad Biológica

3-O-Methylquercetin (3OMQ) is a methylated derivative of quercetin, a flavonoid known for its diverse biological activities. This article explores the biological activity of 3OMQ, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by various research findings and case studies.

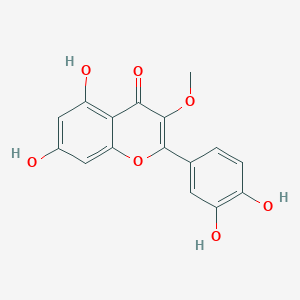

This compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₂O₇

- Molecular Weight : 316.26 g/mol

- CAS Number : 1486-70-0

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 3OMQ. Notably, it exhibits selective antiproliferative effects against cancer cell lines, particularly MCF-7 (breast cancer) cells.

Key Findings:

- IC₅₀ Values : The IC₅₀ for 3OMQ against MCF-7 cells is approximately 11.23 µg/mL , indicating significant potency compared to other compounds .

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by DNA fragmentation and nuclear condensation .

Antimicrobial Activity

3OMQ has shown promising antimicrobial effects against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentrations (MIC) :

- Bacillus cereus: MIC of 125 µg/mL

- Salmonella typhimurium: MIC of 125 µg/mL

These results suggest that 3OMQ can effectively inhibit the growth of pathogenic bacteria .

Anti-inflammatory Effects

3OMQ exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Key Findings:

- Cytokine Suppression : It suppresses tumor necrosis factor-alpha (TNF-α) and interleukin production in inflammatory models .

- Cell Viability and Permeability : In studies using porcine intestinal cells, 3OMQ demonstrated protective effects against lipopolysaccharide-induced inflammation, improving cell viability and reducing paracellular permeability .

Antioxidant Activity

The antioxidant capacity of 3OMQ is another area of interest, contributing to its potential health benefits.

Key Findings:

- Reactive Oxygen Species (ROS) Reduction : It effectively reduces ROS levels in various cell lines, suggesting a protective role against oxidative stress .

- Comparative Studies : When compared to quercetin, 3OMQ showed enhanced antioxidant activity in certain assays .

Case Studies

Several case studies have highlighted the efficacy of 3OMQ in different biological contexts:

- Lung Adenocarcinoma Study : Methylated quercetins, including 3OMQ, were found to have stronger anticancer effects than quercetin itself in lung adenocarcinoma models .

- Skin Permeation Study : Research indicated that while quercetin had higher skin retention than 3OMQ, the latter showed favorable permeation characteristics when formulated in hydrogels .

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Anticancer | Selective antiproliferative | Induces apoptosis in MCF-7 cells |

| Antimicrobial | Inhibits bacterial growth | Effective against Bacillus cereus and Salmonella spp. |

| Anti-inflammatory | Reduces TNF-α and IL production | Protects intestinal cells from LPS-induced inflammation |

| Antioxidant | Reduces ROS | Enhances cellular protection against oxidative stress |

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBGSIAWZTEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164032 | |

| Record name | Quercetin 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-70-0 | |

| Record name | 3-O-Methylquercetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetin 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-Methylquercetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J92C373RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.